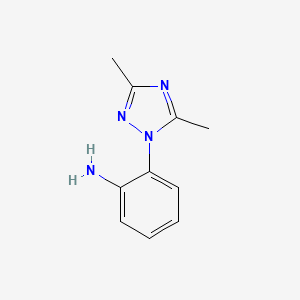

2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRCSZSITNDYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Route via Alkylation and Nucleophilic Substitution

The most common preparation involves two main steps:

- Alkylation of 1,2,4-triazole with dimethylating agents such as dimethyl sulfate to introduce the dimethyl substituents on the triazole ring.

- Nucleophilic substitution reaction between the dimethylated triazole derivative and aniline to form the target 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline.

This method typically requires controlled reaction conditions including specific solvents, temperature regulation, and sometimes the use of bases to facilitate substitution.

One-Pot Synthesis via Dimroth Rearrangement and Heterocyclization

A sophisticated and efficient "one-pot" synthetic procedure has been developed for 2-(3-R-1H-1,2,4-triazol-5-yl)anilines, which can be adapted for dimethyl-substituted analogs:

- The process involves acylation of appropriate precursors (e.g., hydrazides) followed by heterocyclization to form triazoloquinazoline intermediates.

- Subsequent acid-catalyzed hydrolysis with controlled water content induces Dimroth rearrangement and ring opening, yielding the target triazolyl-aniline compounds in near-quantitative yields (up to 98%).

- This method benefits from avoiding intermediate isolations and allows for structural diversification by varying substituents on the hydrazide or acyl chloride.

A representative synthetic scheme (Scheme 1 in source) highlights this approach's efficiency and adaptability.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of 1,2,4-triazole + Aniline | Dimethyl sulfate, aniline, base, controlled temp. | Moderate | Straightforward, widely used | Requires careful control of alkylation |

| Microwave-Assisted Synthesis + Reduction | 4-Fluoro-1-nitrobenzene, 1,2,4-triazole, Zn/HCl | 68-89 | Rapid reaction, high yield | Specific to related derivatives; reduction step needed |

| One-Pot Dimroth Rearrangement & Hydrolysis | Hydrazides, acyl chlorides, acetic acid, reflux | Up to 98 | High yield, no intermediate isolation | Requires specific precursors and acid catalysis |

Detailed Research Findings and Notes

- The microwave-assisted method demonstrates the advantage of energy-efficient synthesis with shorter reaction times and good yields for triazolyl-aniline derivatives.

- The one-pot synthesis method leverages the Dimroth rearrangement, which requires acid catalysis and controlled water content for efficient ring transformation, providing a versatile platform for synthesizing various substituted triazolyl-anilines.

- Alkylation with dimethyl sulfate is a classical approach but requires careful stoichiometric control to avoid over-alkylation or side reactions.

- Characterization of products from these methods typically involves IR spectroscopy (noting characteristic C=O and triazole absorptions), 1H and 13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring and aniline moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

- 2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline serves as a versatile scaffold in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical reactions, such as oxidation and substitution, allows for the creation of complex structures essential in organic chemistry.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acetic acid |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Chloroform | Sodium hydroxide |

Biology

Biochemical Assays and Enzyme Inhibition

- The compound is employed in biochemical assays to study enzyme inhibitors. It interacts with specific molecular targets, influencing cellular processes such as apoptosis and cell cycle regulation. This makes it a candidate for cancer therapy research .

Antifungal Activity

- As part of the triazole family, this compound exhibits significant antifungal properties by inhibiting lanosterol 14α-demethylase (CYP51), crucial for ergosterol synthesis in fungi. This mechanism is vital for developing new antifungal agents .

Medical Applications

Potential Anticancer Agent

- Research indicates that this compound may have anticancer properties. Studies have shown its ability to alter gene expression related to cancer cell proliferation and apoptosis .

Pharmaceutical Development

- The compound is being investigated for its potential use in developing new pharmaceuticals due to its unique structural features that allow it to interact with various biological targets effectively .

Industrial Applications

Dyes and Pigments Production

- In industrial settings, this compound is utilized in producing dyes and pigments due to its stable chemical properties and ability to form colored complexes with metal ions.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of various 1,2,4-triazole derivatives against Candida albicans and Cryptococcus neoformans. The results indicated that compounds similar to this compound demonstrated significant efficacy with minimum inhibitory concentration (MIC) values ranging from to .

Case Study 2: Cancer Research

In another study focusing on the compound's role in cancer treatment, researchers found that it could inhibit specific kinases involved in tumor growth. This inhibition led to reduced proliferation rates in certain cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline and related compounds:

Physicochemical Properties

- Lipophilicity : The dimethyl groups in this compound increase logP values relative to unsubstituted analogs, favoring passive diffusion across biological membranes .

- Crystallographic Data: 4-(1H-1,2,4-Triazol-1-yl)aniline () crystallizes in a monoclinic system with intermolecular N–H···N hydrogen bonds, while steric hindrance from dimethyl groups may disrupt such interactions in the dimethyl variant .

Biological Activity

2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline is a compound belonging to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a dimethyl group and an aniline moiety, which contributes to its unique chemical properties. The structural formula can be represented as:

Biochemical Interactions : The triazole ring in this compound interacts with various biomolecules, including enzymes and receptors. Studies indicate that it can inhibit specific kinases and enzymes involved in metabolic pathways, impacting cellular signaling and gene expression .

Cellular Effects : The compound has been shown to influence cellular processes such as apoptosis and cell cycle regulation. It alters gene expression related to these processes, suggesting potential applications in cancer therapy .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. This compound exhibits significant antifungal activity against various fungal strains. Its mechanism involves inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol synthesis in fungi .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. For example, studies have demonstrated its ability to induce apoptosis in cancer cell lines by targeting tubulin polymerization and disrupting mitotic processes .

Case Studies

Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results showed that it exhibited potent activity against gram-positive and gram-negative bacteria as well as fungi, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

In Vivo Studies : In animal models, the compound was tested for its effects on tumor growth. Results indicated that higher doses significantly reduced tumor size compared to controls. The study highlighted the dose-dependent nature of its efficacy .

Dosage and Stability

The biological activity of this compound is influenced by dosage. Lower doses may result in minimal effects, while higher doses lead to significant physiological changes. Stability studies show that the compound remains effective under specific conditions but may degrade under others, impacting its biological activity .

Comparative Analysis

| Compound | Activity Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Antifungal | Varies | Inhibition of CYP51 |

| Uniconazole | Plant growth regulator | 10 | Inhibition of ent-kaurene oxidase |

| Paclobutrazol | Plant growth regulator | 5 | Similar mechanism as above |

Q & A

Q. What are the standard synthetic routes for 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated aniline derivative with dimethyl-1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in acetonitrile) is common . Elevated temperatures (80–100°C) and sealed-tube reactions are often used to drive the reaction to completion. Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving regioselectivity . Key factors affecting yield include solvent choice (DMF or DMSO for polar intermediates), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and stoichiometric control to minimize side products like unsubstituted aniline derivatives.

Q. How is this compound characterized structurally?

Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance:

- ¹H NMR : Aromatic protons appear as doublets or triplets (δ 6.7–8.2 ppm), while methyl groups on the triazole ring resonate as singlets (δ 2.5–3.0 ppm) .

- HRMS : The molecular ion peak (e.g., m/z 204.23 for C₁₀H₁₂N₄O) confirms the molecular formula . X-ray crystallography, refined using programs like SHELXL , provides definitive conformation analysis, particularly for resolving tautomeric forms of the triazole ring .

Q. What are the common impurities or side products during synthesis, and how are they addressed?

Side reactions include incomplete substitution (yielding unreacted halogenated precursors) or over-alkylation. Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water mixtures) are standard purification methods . Monitoring by TLC or HPLC helps identify impurities early. For example, unreacted 3-bromo-1H-1,2,4-triazole can be detected via distinct Rf values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Density functional theory (DFT) calculations predict regioselectivity in triazole substitution reactions. For instance, modeling the electron density of the triazole ring helps identify preferred sites for electrophilic attack. Molecular docking studies also assess the compound’s potential as a ligand in biological targets (e.g., kinase inhibitors) . Coupling computational predictions with experimental validation (e.g., kinetic studies) reduces trial-and-error in synthetic workflows.

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of the triazole ring?

The 1,2,4-triazole ring exhibits tautomerism, leading to ambiguous NMR peaks. Strategies include:

- Variable-temperature NMR : Freezing tautomeric interconversion at low temperatures (-40°C) simplifies splitting patterns .

- X-ray crystallography : SHELX-refined structures definitively assign proton positions .

- Isotopic labeling : Replacing exchangeable protons with deuterium clarifies peak assignments in dynamic systems .

Q. How does the dimethyl-triazole moiety influence the compound’s biological activity in drug discovery?

The triazole ring enhances hydrogen-bonding and π-π stacking interactions with biological targets. For example, in kinase inhibitors, the dimethyl group increases lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., unsubstituted triazoles or tetrazole derivatives) reveal that methyl groups reduce metabolic degradation, enhancing pharmacokinetic stability . Biological assays (e.g., enzyme inhibition or cell viability tests) should be paired with structure-activity relationship (SAR) models to validate these effects.

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Scaling up introduces issues like exothermicity control and solvent volume management. Strategies include:

- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions .

- Design of experiments (DoE) : Multivariate analysis optimizes parameters (temperature, catalyst loading) for reproducibility .

- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time, ensuring consistency .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.